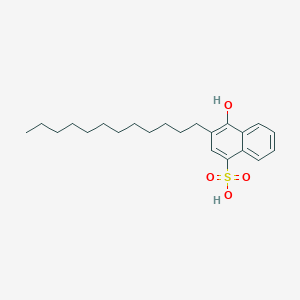![molecular formula C12H19NO2 B14485041 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione CAS No. 65775-69-1](/img/structure/B14485041.png)
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10,10-Trimethyl-3-azabicyclo[521]decane-2,6-dione is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a nitrogen atom within its bicyclic framework, making it a member of the azabicyclo family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione typically involves multiple steps. One common method starts with the preparation of the tricarbonyl(tropone)iron complex. The synthetic route includes:
Nucleophilic amine addition: An amine is added to the tricarbonyl(tropone)iron complex.
Boc-protection: The crude secondary amine is protected using a Boc group.
Photochemical demetallation: The iron complex is demetallated using photochemical methods.
Intramolecular Heck reaction: This step forms the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the steps mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decane: This compound has a similar bicyclic structure but lacks the nitrogen atom.
2,6-exo configured tricyclo(5.2.1.0(2,6))decane derivatives: These compounds have functional side chains and are used in perfumes.
Uniqueness
7,10,10-Trimethyl-3-azabicyclo[52
Propiedades
Número CAS |
65775-69-1 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
7,10,10-trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione |
InChI |
InChI=1S/C12H19NO2/c1-11(2)8-4-6-12(11,3)9(14)5-7-13-10(8)15/h8H,4-7H2,1-3H3,(H,13,15) |
Clave InChI |
IFIJMTFLUMTHBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)CCNC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
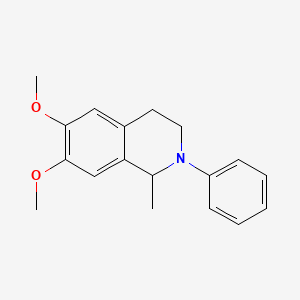
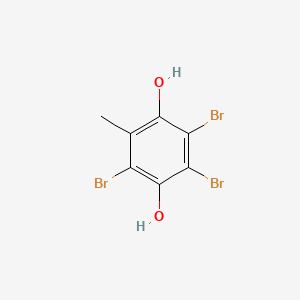
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
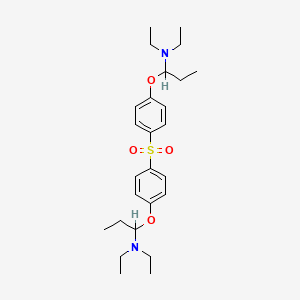

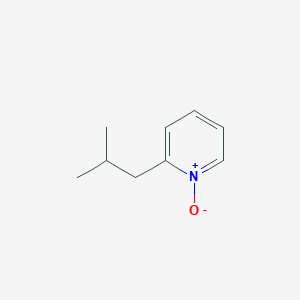
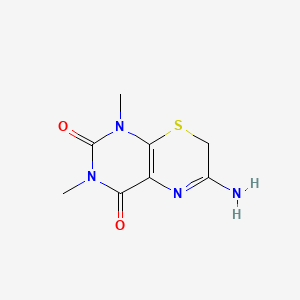
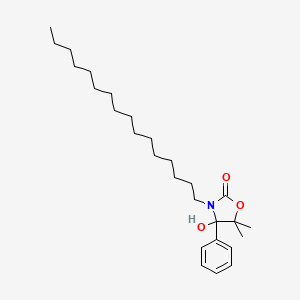
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)

